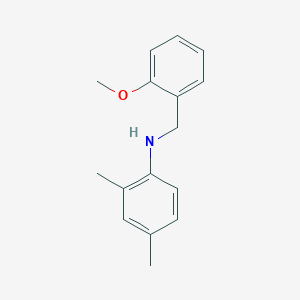

N-(2-Methoxybenzyl)-2,4-dimethylaniline

Description

N-(2-Methoxybenzyl)-2,4-dimethylaniline (CAS: 356531-49-2) is a tertiary amine featuring a 2,4-dimethylaniline core substituted with a 2-methoxybenzyl group. Its molecular formula is C₁₇H₂₁NO, with a molecular weight of 255.36 g/mol .

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2,4-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-12-8-9-15(13(2)10-12)17-11-14-6-4-5-7-16(14)18-3/h4-10,17H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCYPPTUENKSRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC2=CC=CC=C2OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxybenzyl)-2,4-dimethylaniline typically involves the reaction of 2,4-dimethylaniline with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxybenzyl)-2,4-dimethylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-Methoxybenzyl)-2,4-dimethylaniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxybenzyl)-2,4-dimethylaniline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Schiff Base Derivatives: Nitro-Substituted Analogs

N-(2-Nitrobenzalidene)-2,4-dimethylaniline and N-(3-Nitrobenzalidene)-2,4-dimethylaniline () are Schiff bases synthesized via condensation of 2,4-dimethylaniline with nitro-substituted benzaldehydes. Key differences and similarities:

- Structural Differences: The target compound has a methoxybenzyl amine linkage, while Schiff bases feature nitro groups (–NO₂) and imine (–C=N–) bonds.

- Optical Properties: Schiff bases exhibit strong nonlinear optical (NLO) behavior due to charge transfer from the nitro group. Their maximum one-photon absorption (OPA) wavelengths are <450 nm, ensuring transparency in visible/near-IR regions .

- NLO Performance: Second hyperpolarizabilities (γ) for Schiff bases are non-zero, indicating third-order NLO activity.

Table 1: Optical Properties of Schiff Bases vs. Target Compound

| Compound | OPA Wavelength (nm) | NLO Activity (γ) | Key Structural Feature |

|---|---|---|---|

| N-(2-Methoxybenzyl)-2,4-dimethylaniline | Not reported | Not studied | Methoxybenzyl amine |

| N-(2-Nitrobenzalidene)-2,4-dimethylaniline | <450 | Non-zero γ | Nitro-imine linkage |

| N-(3-Nitrobenzalidene)-2,4-dimethylaniline | <450 | Non-zero γ | Nitro-imine linkage |

Methoxy-Substituted Analogs

4-{[(4-Methoxybenzyl)amino]methyl}-N,N-dimethylaniline ()

- Structural Variance : The methoxy group is at the para position (vs. ortho in the target compound), and the amine is dimethylated.

- Molecular Weight : Higher (270.38 g/mol vs. 255.36 g/mol) due to the additional methyl group.

- Applications : Such analogs are often intermediates in drug synthesis, where substitution patterns influence bioavailability and binding affinity .

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline ()

Halogenated Derivatives

N-(4-Fluorobenzyl)-2,4-dimethylaniline (CAS: 356531-49-2) and N-(3-Fluorobenzyl)-2,4-dimethylaniline ():

Table 2: Substituent Effects on Electronic Properties

| Compound | Substituent | Electronic Effect | Potential Use |

|---|---|---|---|

| This compound | –OCH₃ | Electron-donating | Sensors, Materials |

| N-(4-Fluorobenzyl)-2,4-dimethylaniline | –F | Electron-withdrawing | Pharmaceuticals |

Metabolites and Degradation Products

- Role : A metabolite of amitraz, formed via hydrolysis under alkaline conditions.

- Toxicity : Classified as a hazardous aromatic amine, highlighting the importance of stabilizing groups (e.g., methoxybenzyl) in the parent compound to reduce reactivity .

Biological Activity

N-(2-Methoxybenzyl)-2,4-dimethylaniline is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a methoxy group and a dimethylamino group within its molecular structure. The presence of the methoxy group at the ortho position of the benzyl ring is crucial for its biological activities, influencing binding affinity and selectivity towards various molecular targets. Its chemical formula is CHN, which reflects its potential for interactions with biological systems.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown effectiveness against a variety of bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The compound's mechanism appears to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways, leading to cell death.

2. Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies demonstrate that this compound can inhibit the proliferation of cancer cells through various mechanisms:

- Cell Cycle Arrest : It induces cell cycle arrest at specific phases, preventing cancer cell division.

- Apoptosis Induction : The compound promotes programmed cell death in tumor cells, which is a desirable effect in cancer therapy.

- Targeting Specific Pathways : It may interact with key signaling pathways involved in cancer progression, such as those regulating apoptosis and proliferation.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

- Enzymatic Inhibition : The compound may inhibit enzymes critical for cellular metabolism in both microbial and cancer cells.

- Receptor Modulation : It potentially modulates receptor activity on cell surfaces, influencing downstream signaling pathways.

Case Studies

Several studies have documented the biological effects of this compound:

- Anticancer Study : A study involving human lung adenocarcinoma cells (A549) showed that treatment with this compound resulted in a significant reduction in cell viability at concentrations ranging from 10 µM to 100 µM over 48 hours. The observed decrease in metabolic activity was dose-dependent, indicating a strong anticancer effect .

- Antibacterial Assessment : Another investigation reported that this compound displayed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL depending on the bacterial strain tested.

Summary Table of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against various strains | Disruption of cell membranes |

| Anticancer | Inhibits proliferation | Induces apoptosis; cell cycle arrest |

| Enzymatic Inhibition | Yes | Inhibition of key metabolic enzymes |

| Receptor Modulation | Potentially | Modulates signaling pathways |

Q & A

Q. What are the common synthetic routes for N-(2-Methoxybenzyl)-2,4-dimethylaniline, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution between 2,4-dimethylaniline and a 2-methoxybenzyl derivative (e.g., 2-methoxybenzyl chloride or bromide). Reaction conditions such as solvent polarity, temperature (often 60–100°C), and catalysts (e.g., NaBH₃CN for reductive amination) critically influence yields. For example, substituent effects on the aromatic ring (e.g., electron-donating methoxy groups) enhance nucleophilicity, accelerating reactions but may require longer reaction times due to steric hindrance . Coupling agents like DCC/DMAP (used in analogous amide syntheses) can also be adapted for amination steps .

Q. Which analytical techniques are most effective for quantifying this compound and its metabolites in biological samples?

- Methodological Answer : High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) using core-shell columns (e.g., Waters Atlantis T3) is the gold standard. For example, metabolites like 2,4-dimethylaniline (DMA) are quantified with a limit of detection (LOD) of 0.1 ng/mL in human urine using ethyl acetate extraction and MS/MS transitions optimized for fragmentation patterns . Calibration curves with deuterated internal standards (e.g., DMA-d₆) improve accuracy .

Advanced Research Questions

Q. How does the substitution pattern on the aromatic ring influence the reactivity of this compound in catalytic reactions?

- Methodological Answer : The methoxy group at the ortho position enhances steric bulk and electron density, affecting catalytic intermediates. In copper-catalyzed carbonylative reactions, the 2-methoxybenzyl moiety stabilizes transition states via π-π interactions, as observed in γ-boryl amide synthesis (44% yield) . Computational studies (DFT) reveal that electron-donating substituents lower activation barriers for nucleophilic attack, while steric hindrance from methyl groups slows reaction kinetics .

Q. What computational models are used to predict the interaction of this compound with biological targets, and how do they correlate with experimental data?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and 3D-pharmacophore modeling are employed to predict binding affinities. For instance, ligand-based models of α-diimine nickel complexes (structurally analogous) show strong correlation (R² > 0.85) between predicted and experimental IC₅₀ values in enzyme inhibition assays . ADMET predictions (e.g., SwissADME) align with in vitro toxicity data, where 2,4-dimethylaniline metabolites exhibit teratogenicity in Xenopus embryos (EC₅₀ = 12 μM) .

Q. How do acidic/basic conditions affect the stability of this compound, and what degradation products form?

- Methodological Answer : Under strong acidic conditions (6M HCl, reflux), cleavage of the amine-methoxybenzyl bond yields 2-methoxybenzoic acid and 2,4-dimethylaniline (90% yield). In basic environments (pH > 10), deprotonation of the aniline nitrogen leads to carboxylate salt formation, reducing bioavailability . Stability studies using accelerated degradation (40°C/75% RH) confirm hydrolytic susceptibility, requiring storage at ≤−20°C in anhydrous solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.